molecular formula C19H15FN4O2S B6558895 2-fluoro-N-[1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]benzamide CAS No. 1172005-08-1

2-fluoro-N-[1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]benzamide

Cat. No.: B6558895
CAS No.: 1172005-08-1
M. Wt: 382.4 g/mol
InChI Key: ZYBASPDLICSROU-UHFFFAOYSA-N
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Description

2-fluoro-N-[1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]benzamide is a useful research compound. Its molecular formula is C19H15FN4O2S and its molecular weight is 382.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 382.08997507 g/mol and the complexity rating of the compound is 542. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-fluoro-N-[2-(6-methoxy-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4O2S/c1-11-9-17(22-18(25)13-5-3-4-6-14(13)20)24(23-11)19-21-15-8-7-12(26-2)10-16(15)27-19/h3-10H,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYBASPDLICSROU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=CC=C2F)C3=NC4=C(S3)C=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 2-fluoro-N-[1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]benzamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of the compound is C16H16FN3O2SC_{16}H_{16}FN_3O_2S, with a molecular weight of approximately 335.37 g/mol. The structure features a benzamide core substituted with a fluorine atom and a methoxy-benzothiazole moiety, which are critical for its biological activity.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits significant biological activity across various assays. Its structural components suggest potential interactions with multiple biological targets, including enzymes and receptors involved in cancer progression and inflammation.

Anticancer Activity

Research has shown that compounds similar to This compound can exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structural motifs have demonstrated IC50 values in the low micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines, indicating potent anticancer properties .

CompoundCell LineIC50 (µM)Mechanism of Action
5aMCF-70.12–2.78Induces apoptosis
5bMEL-80.65Inhibits HDAC
Target CompoundMCF-7TBDTBD

The mechanism of action for This compound likely involves binding to specific molecular targets such as protein kinases or transcription factors that regulate cell proliferation and apoptosis. For example, similar compounds have been shown to inhibit histone deacetylase (HDAC) activity, which is crucial for cancer cell survival .

Case Studies and Research Findings

Several studies have explored the pharmacological potential of benzothiazole derivatives:

  • Cytotoxicity Assays : A study evaluating various benzothiazole derivatives found that certain analogs exhibited cytotoxicity against leukemia cell lines at sub-micromolar concentrations, outperforming traditional chemotherapeutics like doxorubicin .
  • Inhibition Studies : Compounds related to the target molecule were tested for their ability to inhibit carbonic anhydrases (CAs), with some showing selective inhibition at nanomolar concentrations. This suggests a potential role in targeting tumor microenvironments .
  • Apoptosis Induction : Flow cytometry assays indicated that specific derivatives induced apoptosis in cancer cells through dose-dependent mechanisms, further supporting their therapeutic potential .

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